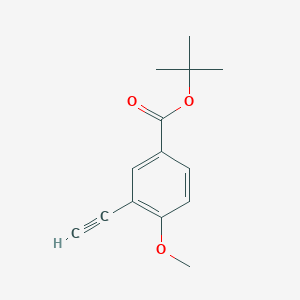

tert-Butyl 3-ethynyl-4-methoxybenzoate

Description

tert-Butyl 3-ethynyl-4-methoxybenzoate is a substituted benzoate ester featuring a tert-butyl ester group, an ethynyl (acetylene) substituent at the 3-position, and a methoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.28 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and materials science, particularly in click chemistry applications due to the reactivity of its ethynyl group. Its steric bulk from the tert-butyl group enhances stability under acidic or basic conditions, making it suitable for stepwise organic syntheses.

Properties

IUPAC Name |

tert-butyl 3-ethynyl-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-6-10-9-11(7-8-12(10)16-5)13(15)17-14(2,3)4/h1,7-9H,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWNJYQUWKMXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethynyl-4-methoxybenzoate typically involves the esterification of 3-ethynyl-4-methoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-ethynyl-4-methoxybenzoate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the ethynyl group, converting it into an alkene or alkane.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 3-ethynyl-4-methoxybenzoic acid or 3-ethynyl-4-methoxybenzaldehyde.

Reduction: Formation of 3-ethenyl-4-methoxybenzoate or 3-ethyl-4-methoxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-ethynyl-4-methoxybenzoate is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and oxidases.

Industry: In the industrial sector, this compound may be used in the synthesis of polymers, resins, and other materials requiring specific structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynyl-4-methoxybenzoate involves its interaction with various molecular targets, primarily through its ester and ethynyl groups. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include nucleophilic attack on the ester group and electrophilic addition to the ethynyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-ethynyl-4-methoxybenzoate are best understood when compared to analogous benzoate derivatives. Below is a detailed analysis of its key competitors:

Table 1: Physical and Chemical Properties of Selected Benzoate Derivatives

| Compound Name | Molecular Weight (g/mol) | Solubility (25°C) | Melting Point (°C) | Stability (pH 1–12) | Reactivity (Click Chemistry) |

|---|---|---|---|---|---|

| This compound | 232.28 | Soluble in DMSO, THF | 98–102 | Stable | High (ethynyl group) |

| tert-Butyl 4-methoxybenzoate | 208.26 | Soluble in ethanol, DCM | 45–48 | Stable | None |

| tert-Butyl 3-ethynylbenzoate | 216.26 | Soluble in acetone, THF | 82–85 | Moderate | High |

| Ethyl 3-ethynyl-4-methoxybenzoate | 204.22 | Soluble in ethanol | 64–67 | Labile (pH < 3) | High |

Key Findings

Functional Group Influence: The methoxy group in this compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-methoxy analogs like tert-butyl 3-ethynylbenzoate. However, it reduces electrophilicity at the benzene ring due to electron-donating effects. The tert-butyl ester group confers superior hydrolytic stability under acidic/basic conditions compared to ethyl esters (e.g., ethyl 3-ethynyl-4-methoxybenzoate), which degrade rapidly at pH < 3.

Reactivity in Click Chemistry :

- The ethynyl group enables efficient Huisgen cycloaddition with azides, a feature shared by tert-butyl 3-ethynylbenzoate and ethyl 3-ethynyl-4-methoxybenzoate. However, the tert-butyl variant’s stability makes it preferable for multi-step syntheses.

Thermal Stability :

- tert-Butyl derivatives exhibit higher melting points (e.g., 98–102°C) than ethyl analogs due to increased van der Waals interactions from the bulky tert-butyl group.

Applications: Pharmaceuticals: this compound is favored in drug conjugate synthesis (e.g., antibody-drug conjugates) due to its stability and click-compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.